molecular formula C12H7Cl3 B12302322 2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5

2,3,4-Trichlorobiphenyl-2',3',4',5',6'-d5

Cat. No.: B12302322
M. Wt: 262.6 g/mol
InChI Key: IUYHQGMDSZOPDZ-RALIUCGRSA-N
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Description

2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated form of 2,3,4-Trichlorobiphenyl, a polychlorinated biphenyl (PCB) congener. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and environmental science .

Preparation Methods

The synthesis of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 typically involves the deuteration of 2,3,4-Trichlorobiphenyl. This process can be achieved through several synthetic routes, including the use of deuterated reagents and catalysts. One common method involves the reaction of 2,3,4-Trichlorobiphenyl with deuterated solvents under specific conditions to replace hydrogen atoms with deuterium . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield of the deuterated compound .

Chemical Reactions Analysis

2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents such as chlorine gas. The major products formed from these reactions depend on the specific conditions and reagents used, but typically include hydroxylated, reduced, or substituted derivatives of the original compound .

Scientific Research Applications

2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with various molecular targets and pathways. In the environment, it undergoes oxidation by hydroxyl radicals, leading to the formation of hydroxylated products . These products can further react with other atmospheric constituents, resulting in complex degradation pathways. In biological systems, PCBs can interact with cellular receptors and enzymes, leading to various toxicological effects .

Comparison with Similar Compounds

2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 is similar to other deuterated PCBs, such as:

These compounds share similar structural features and isotopic labeling, but differ in the position and number of chlorine and deuterium atoms. The uniqueness of 2,3,4-Trichlorobiphenyl-2’,3’,4’,5’,6’-d5 lies in its specific deuteration pattern, which makes it particularly useful for certain types of research applications .

Properties

Molecular Formula

C12H7Cl3

Molecular Weight

262.6 g/mol

IUPAC Name

1,2,3,4,5-pentadeuterio-6-(2,3,4-trichlorophenyl)benzene

InChI

InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H/i1D,2D,3D,4D,5D

InChI Key

IUYHQGMDSZOPDZ-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C=C2)Cl)Cl)Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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